REACTION_SMILES
|
[C:1](=[O:2])([CH2:3][CH3:4])[N:5]([CH3:6])[CH2:7][C:8](=[O:9])[OH:10].[ClH:15].[P:11]([OH:12])([OH:13])[OH:14]>>[CH2:1]([N:5]([CH3:6])[CH2:7][C:8](=[O:9])[OH:10])[P:11](=[O:12])([OH:13])[OH:14]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC(=O)N(C)CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OP(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CC(=O)O)CP(=O)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |